5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol
Description
Properties
IUPAC Name |
5-(2-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLYSRWJOIGDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356149 | |
| Record name | 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39751-84-3 | |
| Record name | 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using 2-bromobenzyl bromide and the triazole intermediate.
Formation of the Thiol Group: The thiol group can be introduced by treating the triazole intermediate with thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazole ring with a bromophenyl group and a thiol functional group. Its synthesis typically involves several steps:
- Formation of the Triazole Ring : Cyclization reactions using hydrazine derivatives and carbon disulfide.
- Introduction of the Bromophenyl Group : Nucleophilic substitution using 2-bromobenzyl bromide.
- Formation of the Thiol Group : Treatment with thiourea under acidic conditions.
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications, enhancing its utility in organic synthesis.
Biology
- Antimicrobial Properties : Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that derivatives of triazole-thiol compounds can effectively inhibit bacterial growth and biofilm formation .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to cancer cell proliferation and metabolic pathways.
Medicine
- Anticancer Activity : 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol has shown promise in preclinical studies as an anticancer agent. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent .
- Antifungal Activity : The compound exhibits antifungal properties, making it a candidate for developing new antifungal medications.
Industry
- Material Development : In industrial applications, this compound is explored for its use in developing new materials with specific properties such as corrosion resistance and catalytic activity .
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of various triazole derivatives on human melanoma and breast cancer cell lines using MTT assays. Some derivatives exhibited significant selective cytotoxicity towards cancer cells while sparing normal cells .
- Antimicrobial Screening : Research demonstrated that triazole-thiol compounds could inhibit the growth of resistant bacterial strains more effectively than traditional antibiotics .
Mechanism of Action
The mechanism of action of 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Substituent Position: Bromine Orientation
- 5-(4-Bromophenyl)-4H-triazole-3-thiol derivatives (e.g., from ): The para-bromophenyl substituent reduces steric hindrance compared to the ortho isomer. Studies show that para-substituted derivatives exhibit stronger antimicrobial activity against Gram-positive bacteria, likely due to improved membrane penetration .
5-(3-Bromophenyl)-4H-triazole-3-thiol derivatives (e.g., S9 in ):
Halogen Substitution: Bromine vs. Chlorine and Fluorine
- 5-(4-Chlorophenyl)-4H-triazole-3-thiol derivatives (e.g., ): Chlorine, being less electronegative than bromine, reduces electron-withdrawing effects. 4-{[(E)-(5-Bromo-2-fluorophenyl)methylene]amino}-5-(4-chlorophenyl)-4H-triazole-3-thiol () shows dual halogen substitution, achieving broad-spectrum antimicrobial activity (IC₅₀ = 2–4 µM against E. coli and S. aureus). This highlights synergistic effects of mixed halogens . Comparison: The target compound’s single bromine may limit its spectrum compared to mixed-halogen analogs.
Heterocyclic and Bulky Substituents
Benzimidazole-containing analogs (e.g., ):
- 5-Benzoimidazol-1-ylmethyl-4-(2-chloro-phenyl)-4H-triazole-3-thiol () demonstrates strong π-stacking and metal coordination, leading to superior anticancer activity (IC₅₀ = 1.2 µM against HCT-116) compared to the target compound .
- Key difference : The benzimidazole moiety introduces additional hydrogen-bonding sites, enhancing target engagement.
Thiol Group Modifications
- Alkylated thiol derivatives (e.g., ): 4-Allyl-5-(1-(4-bromophenoxy)ethyl)-4H-triazole-3-thiol () shows reduced nucleophilicity due to thiol alkylation, diminishing antimicrobial activity but improving solubility (logP = 2.1 vs. 3.5 for the target compound) . Comparison: Free thiols (as in the target compound) are critical for covalent interactions with enzyme thiols or metal ions .
Biological Activity
5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol (CAS: 39751-84-3) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Various methods have been reported, including conventional heating and ultrasound-assisted techniques, which enhance yield and reaction efficiency. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Biological Activity Overview
The biological activities of this compound and its derivatives have been extensively studied. Key areas of activity include:
- Antimicrobial Activity : Triazole derivatives exhibit significant antibacterial properties against various pathogens. The introduction of bromine enhances the activity against strains like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential anti-inflammatory applications .
- Anticancer Activity : Several studies have demonstrated the anti-proliferative effects of triazole derivatives on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) indicates that modifications at specific positions on the phenyl ring significantly influence potency .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against a panel of bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) observed in various studies:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound exhibits moderate antibacterial activity, with better efficacy against Gram-positive bacteria compared to Gram-negative strains .
Anti-inflammatory Activity
In vitro assays demonstrated that derivatives of this compound can effectively inhibit COX enzymes. For instance, a study reported that certain derivatives selectively inhibited COX-1 over COX-2, which is crucial for developing anti-inflammatory drugs with fewer side effects .
Anticancer Activity
The anticancer potential was assessed using MTT assays on various cancer cell lines. The following table presents the IC50 values for selected derivatives:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HepG2 | 15 |
| MCF-7 | 20 | |
| PC-3 | 25 |
These findings suggest that structural modifications can enhance anticancer activity significantly; for example, compounds with electron-donating groups showed increased potency compared to those with electron-withdrawing groups .
Case Studies
Several case studies highlight the therapeutic potential of triazole derivatives:
- Anti-inflammatory Study : A derivative was shown to reduce paw edema in a carrageenan-induced rat model by inhibiting COX pathways effectively.
- Anticancer Research : A series of triazole compounds were tested against multiple cancer cell lines, revealing a promising lead compound with an IC50 value significantly lower than standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(2-bromo-phenyl)-4H-[1,2,4]triazole-3-thiol and its derivatives in academic research?
- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide precursors or alkylation of triazole intermediates. For example, 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be prepared using established protocols involving condensation reactions, followed by sulfur incorporation . Microwave-assisted synthesis has also been employed to reduce reaction times (from 8–12 hours to 10–30 minutes) while maintaining yields above 75% . Advanced derivatives are synthesized by introducing substituents at the 4-position (e.g., methyl, phenyl) or modifying the thiol group via alkylation with phenacyl bromides .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound derivatives?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- Elemental analysis (CHNS) : Confirms stoichiometric purity .
- ¹H NMR spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiol protons at δ 13.5–14.2 ppm) .
- Chromatographic mass spectrometry (LC-MS) : Verifies molecular weight and detects intermediates .
- X-ray crystallography (where applicable): Resolves crystal packing and hydrogen-bonding networks .
Q. How are preliminary biological activities (e.g., antimicrobial) assessed for this compound class?
- Methodological Answer : Standardized assays include:
- Agar dilution/broth microdilution : MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Derivatives with alkylthio substituents exhibit enhanced activity due to increased lipophilicity .
- Zone of inhibition studies : Correlate substituent chain length (C2–C6 alkyl groups) with antifungal potency .
Advanced Research Questions
Q. What strategies are employed to establish structure-activity relationships (SAR) for antimicrobial derivatives?
- Methodological Answer : SAR studies involve systematic substitution at the 4-position (e.g., methyl, phenyl, morpholine) and thiol modification. Key findings include:
- Alkylthio groups : Longer chains (e.g., C6) improve membrane penetration but may reduce solubility .
- Aromatic substituents : Electron-withdrawing groups (e.g., bromo) enhance antifungal activity by stabilizing charge-transfer interactions .
- Salt formation : Potassium or sodium salts of thioacetic acid derivatives improve bioavailability .
Q. How can computational methods enhance the development of triazole-thiol derivatives?
- Methodological Answer : Integrated approaches include:
- PASS Online : Predicts pharmacological profiles (e.g., antioxidant, antihypoxic activity) with Pa (probability "to be active") values >0.7 .
- Molecular docking : Evaluates binding affinity to COX-2 (e.g., derivatives with trifluoromethyl groups show ΔG = -9.2 kcal/mol) .
- ADME analysis : Screens for drug-likeness (Lipinski’s Rule compliance) and metabolic stability .
Q. How should researchers address contradictory bioactivity data between in vitro and computational models?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent) or cellular uptake limitations. Mitigation strategies include:
- Dose-response validation : Test compounds across a wider concentration range (e.g., 0.1–100 µM) .
- Permeability assays : Use Caco-2 cell monolayers to assess membrane transport .
- Molecular dynamics simulations : Refine docking models by incorporating solvation effects .
Q. What experimental approaches optimize the actoprotective potential of triazole-thiol derivatives through structural modification?
- Methodological Answer : Actoprotective (anti-hypoxic) activity is enhanced by:
- Morpholine or aminoethanol groups : Improve solubility and tissue distribution .
- In vivo models : Mice subjected to hypobaric hypoxia (simulated 8,000 m altitude) show increased survival rates (60–80%) with optimized derivatives .
- Mechanistic studies : Measure ATP levels and antioxidant enzyme activity (e.g., catalase, SOD) in liver homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
